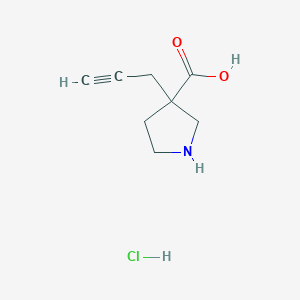

3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

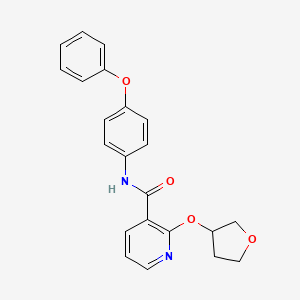

“3-(Prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO2.ClH/c1-2-3-8(7(10)11)4-5-9-6-8;/h1,9H,3-6H2,(H,10,11);1H . This indicates that the molecule consists of a pyrrolidine ring with a prop-2-yn-1-yl group and a carboxylic acid group attached to it.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 189.64 .科学的研究の応用

Enantioselective A(3) Reactions and Propargylamine Synthesis

Chen Zhao and D. Seidel (2015) demonstrated the use of pyrrolidine and related amines in asymmetric A(3) reactions, utilizing a copper iodide and a cocatalyst containing a carboxylic acid and a thiourea moiety. This process efficiently produces propargylamines with high enantiomeric excess (up to 96% ee) and allows for low catalyst loadings (as low as 1 mol %). The study highlights the transformation of pyrrolidine-derived propargylamines to corresponding allenes without loss of enantiopurity, which is significant for applications in asymmetric synthesis and the production of enantioenriched compounds (Chen Zhao & D. Seidel, 2015).

Synthesis of 2,3-Dihydropyrrolizines

Luis G Calvo, A. González-Ortega, and M. Sañudo (2002) explored the synthesis of 2,3-dihydropyrrolizines using Weinreb 3-(pyrrolidin-2-ylidene)propionamides or Weinreb N-vinylprolinamides. Their approach leveraged the selective reaction of the carboxamide group with organometallic compounds to generate a variety of carbonyl intermediates. These intermediates were then thermally cyclized, analogous to the Hantzsch and Knorr pyrrole synthesis methods, showcasing a versatile route for the synthesis of dihydropyrrolizines, which are important heterocyclic compounds in medicinal chemistry and organic synthesis (Luis G Calvo, A. González-Ortega, & M. Sañudo, 2002).

Reactivity of Pyridine Carboxylic Acids with Metal Salts

S. Ghosh, G. Savitha, and P. Bharadwaj (2004) investigated the reactivity of pyridine carboxylic acids with Zn(II) salts under various conditions, revealing the formation of different coordination polymers based on the reaction environment. Their work provides insights into the structural versatility and reactivity of pyridine carboxylic acids with metal ions, which is crucial for the development of new materials with potential applications in catalysis, molecular recognition, and as components in functional materials (S. Ghosh, G. Savitha, & P. Bharadwaj, 2004).

C-H Functionalization of Cyclic Amines

Y. Kang, Matthew T. Richers, Conrad H. Sawicki, and D. Seidel (2015) demonstrated the C-H functionalization of cyclic amines such as pyrrolidine, allowing for redox-annulations with α,β-unsaturated aldehydes and ketones. This method facilitates the formation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, showcasing a novel approach for the functionalization of cyclic amines and the synthesis of complex heterocyclic structures with potential applications in pharmaceuticals and materials science (Y. Kang et al., 2015).

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram . It can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

3-prop-2-ynylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-2-3-8(7(10)11)4-5-9-6-8;/h1,9H,3-6H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFIYSSJFSANPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCNC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2993188.png)

![2-amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid hydrochloride](/img/structure/B2993191.png)

![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide](/img/structure/B2993193.png)

![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxo-8-piperidin-1-ylpurin-1-yl]acetamide](/img/structure/B2993194.png)

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2993198.png)

![5-(2-chloro-6-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2993199.png)

![6-(3,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2993206.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2993207.png)